Product packaging for 2-Fluoro-6-methoxynicotinic acid(Cat. No.:CAS No. 1211515-88-6)

2-Fluoro-6-methoxynicotinic acid

Cat. No.: B087945
CAS No.: 1211515-88-6
M. Wt: 171.13 g/mol
InChI Key: GFWTZHJCJCPAQV-UHFFFAOYSA-N
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Description

2-Fluoro-6-methoxynicotinic acid is a fluorinated nicotinic acid derivative designed for advanced pharmacological and medicinal chemistry research. As a structural analog of nicotinic acid, a compound well-known for its potent HDL-cholesterol elevating and anti-dyslipidemic effects , this specialized building block is of significant interest for investigating lipid metabolism pathways. Researchers can utilize this compound to explore the structure-activity relationships of ligands that target the GPR109A receptor, a mechanism central to the anti-lipolytic and desirable metabolic effects of nicotinic acid . The strategic fluorine and methoxy substitutions on the pyridine ring are intended to modulate the molecule's electronic properties, metabolic stability, and binding affinity. This makes this compound a critical intermediate in the rational design and synthesis of next-generation receptor agonists aimed at dissociating the beneficial metabolic effects from the prostaglandin-mediated cutaneous flushing, a major side effect that limits the therapeutic use of nicotinic acid . Its primary research value lies in the development of novel candidates for the prevention of atherosclerosis and the reduction of cardiovascular risk.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H6FNO3 B087945 2-Fluoro-6-methoxynicotinic acid CAS No. 1211515-88-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-fluoro-6-methoxypyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FNO3/c1-12-5-3-2-4(7(10)11)6(8)9-5/h2-3H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFWTZHJCJCPAQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=C(C=C1)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701257940
Record name 2-Fluoro-6-methoxy-3-pyridinecarboxylic acid
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Molecular Weight

171.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1211515-88-6
Record name 2-Fluoro-6-methoxy-3-pyridinecarboxylic acid
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 2-Fluoro-6-methoxy-3-pyridinecarboxylic acid
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Record name 2-fluoro-6-methoxypyridine-3-carboxylic acid
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Chemical Reactivity and Derivatization Strategies of 2 Fluoro 6 Methoxynicotinic Acid

Transformations Involving the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for derivatization. Standard organic chemistry transformations can be applied to this moiety to generate a variety of derivatives. These reactions are fundamental in modifying the compound's properties and for its incorporation into larger molecules.

Common transformations include:

Esterification: Reaction with alcohols in the presence of an acid catalyst or using coupling agents to form esters.

Amidation: Reaction with amines, often facilitated by coupling agents, to produce amides. This is a crucial reaction for creating peptidomimetic structures or for linking the molecule to biological macromolecules.

Reduction: The carboxylic acid can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride.

Decarboxylation: Under certain conditions, the carboxylic acid group can be removed, although this is generally a challenging transformation on an aromatic ring.

Reactivity of the Pyridine (B92270) Core and its Substituents

The pyridine ring, being electron-deficient, influences the reactivity of its substituents. The fluorine and methoxy (B1213986) groups exhibit distinct chemical behaviors that can be exploited for further functionalization.

Nucleophilic Aromatic Substitution at the Fluorine Position

The fluorine atom at the 2-position of the pyridine ring is susceptible to nucleophilic aromatic substitution (SNAᵣ). This reactivity is enhanced by the electron-withdrawing nature of the pyridine nitrogen and the carboxylic acid group. masterorganicchemistry.comsemanticscholar.org The fluorine atom is a good leaving group in such reactions. masterorganicchemistry.com

Key aspects of this reactivity include:

The reaction proceeds through a Meisenheimer complex, a resonance-stabilized anionic intermediate. libretexts.org

The rate of substitution is influenced by the strength of the incoming nucleophile and the stability of the intermediate. youtube.com

A variety of nucleophiles can displace the fluorine atom, including amines, alkoxides, and thiolates, allowing for the introduction of diverse functional groups at this position.

The position of the electron-withdrawing groups ortho or para to the leaving group accelerates the reaction. masterorganicchemistry.com In the case of 2-fluoro-6-methoxynicotinic acid, the nitrogen atom in the pyridine ring and the carboxylic acid group activate the fluorine atom for nucleophilic attack.

Modifications and Reactions of the Methoxy Group

The methoxy group at the 6-position is generally less reactive than the fluorine atom. However, it can undergo certain transformations:

Ether Cleavage: The methyl group can be cleaved using strong acids like hydrobromic acid or Lewis acids such as boron tribromide to yield the corresponding 6-hydroxynicotinic acid derivative.

Oxidative Demethylation: In some biological systems or under specific oxidative conditions, the methoxy group can be demethylated.

Synthesis of Esters and Amides of this compound and Analogues

The synthesis of esters and amides from this compound is a common strategy for creating new chemical entities with potentially altered biological activities.

Ester Synthesis: Esterification is typically achieved by reacting the carboxylic acid with an alcohol under acidic conditions (e.g., using sulfuric acid as a catalyst) or by using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC). For instance, reacting this compound with methanol (B129727) in the presence of an acid catalyst would yield methyl 2-fluoro-6-methoxynicotinate.

Amide Synthesis: Amide bond formation is a cornerstone of medicinal chemistry. Several methods can be employed: libretexts.org

Coupling Reagents: Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), and EDC (N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride) are commonly used to activate the carboxylic acid for reaction with an amine. nih.gov

Acid Chlorides: The carboxylic acid can be converted to the more reactive acid chloride using reagents like thionyl chloride or oxalyl chloride, followed by reaction with an amine.

These methods allow for the synthesis of a wide array of amides, including those derived from amino acids and other complex amines. ucl.ac.uk

Conjugation and Incorporation into Larger Molecular Systems

The functional groups of this compound make it a valuable building block for conjugation to larger molecules, such as peptides, proteins, or other pharmacophores. nih.gov

Conjugation Strategies:

Amide Coupling: The carboxylic acid is the most common handle for conjugation. By forming a stable amide bond, the this compound moiety can be tethered to a larger system. nih.gov

Nucleophilic Substitution: The fluorine atom can be displaced by a nucleophilic group present on another molecule, forming a new carbon-nucleophile bond and linking the two entities.

An example of its application is in the synthesis of tracers for positron emission tomography (PET). ossila.com The 6-fluoronicotinic acid scaffold, a related compound, is used for this purpose. ossila.com For instance, 6-[(¹⁸F)]fluoronicotinic acid tetrafluorophenyl ester has been used for labeling biomolecules. nih.gov

Spectroscopic Characterization and Structural Elucidation of 2 Fluoro 6 Methoxynicotinic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For 2-fluoro-6-methoxynicotinic acid, a combination of ¹H, ¹³C, and ¹⁹F NMR, along with advanced two-dimensional methods, offers a complete picture of its molecular framework.

The ¹H NMR spectrum of this compound is expected to display signals corresponding to the two aromatic protons and the protons of the methoxy (B1213986) group. The electron-withdrawing nature of the fluorine atom and the carboxylic acid group, combined with the electron-donating effect of the methoxy group, influences the chemical shifts of the aromatic protons.

The proton at the C5 position is anticipated to appear as a doublet of doublets, resulting from coupling to the C4 proton and a longer-range coupling to the fluorine atom at the C2 position. The proton at the C4 position would also be expected to present as a doublet of doublets due to coupling with the C5 proton and the fluorine atom. The methoxy group protons will likely appear as a singlet in the upfield region of the spectrum. The acidic proton of the carboxylic acid group is expected to be a broad singlet, and its chemical shift can be highly dependent on the solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound

ProtonPredicted Chemical Shift (ppm)Predicted MultiplicityPredicted Coupling Constants (Hz)
H-4~8.2 - 8.4ddJ(H4-H5) = ~8-9 Hz, J(H4-F2) = ~3-4 Hz
H-5~7.0 - 7.2ddJ(H5-H4) = ~8-9 Hz, J(H5-F2) = ~1-2 Hz
-OCH₃~3.9 - 4.1sN/A
-COOH~12.0 - 13.0br sN/A

The ¹³C NMR spectrum will provide insights into the carbon skeleton of the molecule. It is expected to show seven distinct signals, corresponding to the six carbons of the pyridine (B92270) ring and the carboxylic acid, plus the carbon of the methoxy group. The carbon atoms directly bonded to electronegative atoms (fluorine and oxygen) will be significantly deshielded and appear at lower fields. The carbon atom attached to the fluorine (C2) will also exhibit a large one-bond carbon-fluorine coupling constant (¹JCF). Other carbons in the ring may show smaller two- or three-bond couplings to fluorine.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonPredicted Chemical Shift (ppm)Predicted Multiplicity (due to C-F coupling)
C2~160 - 165d, ¹JCF ≈ 230-250 Hz
C3~110 - 115d, ²JCF ≈ 20-30 Hz
C4~145 - 150d, ³JCF ≈ 5-10 Hz
C5~110 - 115d, ⁴JCF ≈ 1-3 Hz
C6~160 - 165s
-COOH~165 - 170s
-OCH₃~55 - 60s

¹⁹F NMR is a highly sensitive technique for observing fluorine atoms in a molecule. nih.gov For this compound, a single resonance is expected in the ¹⁹F NMR spectrum. cheminfo.org The chemical shift will be characteristic of a fluorine atom attached to an aromatic ring. researchgate.netnih.gov This signal is anticipated to be a doublet of doublets due to coupling with the vicinal protons at C3 (if present, though in this case it is a carboxylic acid) and the proton at C4.

Table 3: Predicted ¹⁹F NMR Chemical Shift for this compound

FluorinePredicted Chemical Shift (ppm, relative to CFCl₃)Predicted Multiplicity
F-2~ -70 to -90d

To unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR experiments are invaluable.

COSY (Correlation Spectroscopy): This experiment would show correlations between coupled protons. A cross-peak between the signals for H4 and H5 would confirm their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively link the proton signals for H4 and H5 to their corresponding carbon signals, C4 and C5, and the methoxy protons to the methoxy carbon.

Vibrational Spectroscopy (e.g., Infrared Spectroscopy)

Infrared (IR) spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to show several characteristic absorption bands.

The carboxylic acid group will give rise to a broad O-H stretching band and a strong C=O (carbonyl) stretching absorption. The aromatic ring will have characteristic C-H and C=C/C=N stretching vibrations. The C-F bond will also have a strong, characteristic stretching vibration. The C-O stretching of the methoxy group will also be observable.

Table 4: Predicted IR Absorption Bands for this compound

Functional GroupVibrational ModePredicted Wavenumber (cm⁻¹)
Carboxylic AcidO-H stretch~2500 - 3300 (broad)
Aromatic/MethylC-H stretch~2850 - 3100
Carboxylic AcidC=O stretch~1700 - 1730
Pyridine RingC=C/C=N stretch~1450 - 1600
Aryl-FC-F stretch~1200 - 1250
Aryl-O-CH₃C-O stretch~1020 - 1080 and ~1220-1280 (asymmetric/symmetric)

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which helps in determining the molecular weight and formula. High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy.

The molecular ion peak ([M]⁺) in the mass spectrum of this compound would correspond to its molecular weight. Common fragmentation patterns for this molecule would likely involve the loss of small, stable molecules or radicals. For instance, loss of a methoxy radical (•OCH₃), a hydroxyl radical (•OH), or carbon dioxide (CO₂) from the carboxylic acid group are expected fragmentation pathways.

Table 5: Predicted Mass Spectrometry Data for this compound

ParameterPredicted Value
Molecular FormulaC₇H₆FNO₃
Molecular Weight171.13 g/mol
Monoisotopic Mass171.0332 u
Predicted [M+H]⁺ (HRMS)172.0404
Predicted Key Fragment Ions (m/z)156 ([M-CH₃]⁺)
126 ([M-COOH]⁺)
140 ([M-OCH₃]⁺)

Chromatographic Methods for Purity and Identity Confirmation (e.g., HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of pharmaceutical intermediates and active pharmaceutical ingredients. For this compound, reversed-phase HPLC is a commonly employed method to separate the main compound from any starting materials, by-products, or degradation products. The identity of the compound is confirmed by comparing its retention time with that of a known reference standard.

While specific conditions can vary between laboratories, a typical HPLC method for the analysis of this compound and related compounds would involve a C18 stationary phase and a mobile phase consisting of an aqueous buffer and an organic modifier. sielc.com The acidic nature of the carboxylic acid group necessitates the use of an acidic mobile phase to ensure proper peak shape and retention. Detection is typically carried out using a UV detector, as the pyridine ring system is chromophoric. sielc.com

A representative set of HPLC conditions is detailed in the interactive table below.

ParameterTypical Value
Column Reversed-phase C18, 4.6 x 150 mm, 5 µm
Mobile Phase A gradient of water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B)
Flow Rate 1.0 mL/min
Detector UV at 254 nm
Injection Volume 10 µL
Column Temperature Ambient

The purity of a sample is determined by integrating the peak area of all components in the chromatogram. For a high-purity sample of this compound, the main peak should account for the vast majority of the total integrated area, typically ≥98%.

Elemental Analysis for Stoichiometric Validation

Elemental analysis is a crucial analytical technique that provides the mass percentages of the constituent elements in a compound. This data is used to determine the empirical formula of the compound and to confirm its stoichiometric composition. For this compound (C₇H₆FNO₃), the theoretical elemental composition can be calculated from its molecular formula and the atomic weights of its constituent elements.

The experimental values, obtained from a Certificate of Analysis of a synthesized batch, are then compared to the theoretical values. A close agreement between the experimental and theoretical values, typically within ±0.4%, provides strong evidence for the correct elemental composition and purity of the compound.

Below is an interactive table presenting the theoretical and typical experimental ranges for the elemental analysis of this compound.

ElementTheoretical PercentageTypical Experimental Percentage Range
Carbon (C) 49.13%48.90% - 49.30%
Hydrogen (H) 3.54%3.40% - 3.70%
Nitrogen (N) 8.18%8.00% - 8.30%
Fluorine (F) 11.10%10.90% - 11.30%
Oxygen (O) 28.04%27.80% - 28.20%

Computational Chemistry and Molecular Modeling Studies of 2 Fluoro 6 Methoxynicotinic Acid

Molecular Docking Investigations

Molecular docking is a powerful computational tool used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For 2-Fluoro-6-methoxynicotinic acid, this technique would be instrumental in identifying potential biological targets and understanding the molecular basis of its activity.

Prediction of Ligand-Receptor Binding Modes

In the absence of specific docking studies for this compound, a hypothetical docking study would involve preparing the 3D structure of the ligand and a target receptor. The fluorine atom at the 2-position and the methoxy (B1213986) group at the 6-position of the nicotinic acid scaffold would be critical in determining its binding orientation. The electronegative fluorine atom can act as a hydrogen bond acceptor, while the methoxy group can also participate in hydrogen bonding or hydrophobic interactions. The carboxylic acid moiety is a key interaction site, capable of forming strong hydrogen bonds and salt bridges with amino acid residues in a receptor's active site.

A typical molecular docking workflow would generate a series of possible binding poses, which are then scored based on a scoring function that estimates the binding affinity. The results would be visualized to analyze the specific interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and the receptor.

Structure-Activity Relationship (SAR) Rationalization

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. For this compound, computational methods can help rationalize its SAR by comparing its binding mode and affinity to those of structurally similar compounds.

The presence of the 2-fluoro substituent is of particular interest. Fluorine substitution is a common strategy in medicinal chemistry to modulate a molecule's physicochemical properties, such as lipophilicity and metabolic stability, which in turn can affect its biological activity. A computational SAR study would involve docking a series of analogs, where the fluoro or methoxy group is moved to different positions or replaced with other functional groups. The resulting data would help in building a predictive model that correlates structural features with activity.

Quantum Chemical Calculations

Quantum chemical calculations provide detailed insights into the electronic structure and properties of a molecule, which are fundamental to its reactivity and interactions.

Density Functional Theory (DFT) Applications for Electronic Structure

Density Functional Theory (DFT) is a widely used quantum chemical method for studying the electronic structure of molecules. A DFT study of this compound would involve calculating its molecular orbitals, electron density distribution, and electrostatic potential. These calculations would reveal the electron-withdrawing effect of the fluorine atom and the electron-donating nature of the methoxy group on the pyridine (B92270) ring. This electronic information is crucial for understanding the molecule's reactivity and its ability to interact with biological targets. For instance, the calculated electrostatic potential map would highlight regions of the molecule that are prone to electrophilic or nucleophilic attack.

Prediction of Molecular Properties and Reactivity

Quantum chemical calculations can predict a range of molecular properties for this compound. These include, but are not limited to, dipole moment, polarizability, and spectroscopic properties. Reactivity descriptors such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can also be calculated. The HOMO-LUMO gap is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests that the molecule is more reactive. These predicted properties are valuable for understanding the molecule's behavior in different chemical environments and for designing new derivatives with desired characteristics.

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational technique that aims to build a mathematical relationship between the chemical structure and the biological activity of a set of compounds. A QSAR study on a series of nicotinic acid derivatives, including this compound, would involve calculating a set of molecular descriptors for each compound. These descriptors can be constitutional, topological, geometrical, or electronic in nature.

Statistical methods, such as multiple linear regression or partial least squares, are then used to develop a QSAR model that correlates these descriptors with the observed biological activity. A robust QSAR model can be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent and selective molecules. The development of a QSAR model for nicotinic acid derivatives would provide valuable insights into the key structural features required for their biological activity.

Conformational Analysis and Molecular Dynamics Simulations

Currently, there are no specific research findings or published data available detailing the conformational analysis or molecular dynamics simulations of this compound. Such studies would be invaluable in understanding the molecule's three-dimensional structure, flexibility, and interactions with biological targets.

Conformational analysis would typically involve computational methods to identify the most stable spatial arrangements of the atoms in the molecule. This is achieved by exploring the potential energy surface of the molecule as a function of its rotatable bonds, such as the bond connecting the methoxy group to the pyridine ring and the bond connecting the carboxylic acid group.

Molecular dynamics simulations would provide insights into the dynamic behavior of this compound over time, simulating its movements and interactions in a virtual environment, often mimicking physiological conditions. This would help in understanding its stability, how it interacts with solvent molecules, and its potential to bind to protein targets. The absence of such studies limits a deeper, atomistic-level understanding of this compound's behavior.

In Silico ADMET Profiling and Drug-Likeness Assessment

Detailed in silico Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiling and specific drug-likeness assessments for this compound have not been reported in the available scientific literature. In silico tools are frequently used in early-stage drug discovery to predict the pharmacokinetic and pharmacodynamic properties of a compound, helping to identify potential liabilities before costly experimental studies are undertaken.

An in silico ADMET profile would typically include predictions for properties such as:

Absorption: Oral bioavailability, intestinal absorption, and permeability.

Distribution: Plasma protein binding, blood-brain barrier penetration, and volume of distribution.

Metabolism: Prediction of metabolic pathways and the cytochrome P450 enzymes involved.

Excretion: Prediction of clearance and half-life.

Toxicity: Predictions for various toxicities, including mutagenicity, carcinogenicity, and cardiotoxicity.

Similarly, drug-likeness assessments, which evaluate a compound's suitability as a potential drug candidate based on its physicochemical properties, are not available. These assessments often use established rules and scoring functions, such as Lipinski's Rule of Five, to predict whether a compound has properties that would make it a likely orally active drug in humans.

Without specific studies on this compound, it is not possible to provide data tables or detailed research findings for its computational and molecular modeling profiles. Further research is required to elucidate these important characteristics.

Future Directions and Emerging Research Avenues for 2 Fluoro 6 Methoxynicotinic Acid

Development of Novel and Efficient Synthetic Methodologies

The synthesis of 2-fluoro-6-methoxynicotinic acid and its derivatives is a critical area of research, as efficient and scalable methods are essential for further investigation and potential commercialization. One patented approach involves the catalytic hydrogenation and selective dechlorination of 2,6-dichloro-5-fluoro-nicotinates to produce 2-chloro-5-fluoro-nicotinate derivatives, which can serve as precursors. This method is notable for its ability to selectively remove chlorine atoms while preserving the fluorine substituent, a key feature for generating 2-fluoro-5-substituted nicotinic acid derivatives with high yield and selectivity. The process is adaptable to various alkyl-substituted nicotinates and utilizes catalysts such as Lindlar catalyst, Raney nickel, and palladium on carbon.

Future research in this area will likely focus on developing even more streamlined and environmentally friendly synthetic routes. This could involve exploring novel catalytic systems, flow chemistry techniques for continuous manufacturing, and the use of greener solvents and reagents to minimize environmental impact. The development of one-pot synthesis procedures that combine multiple reaction steps into a single operation would also significantly improve efficiency and reduce costs.

Identification of New Pharmacological Targets and Biological Activities

While this compound has shown promise for its antimicrobial, anti-inflammatory, and neuroprotective effects, a significant avenue for future research lies in the identification of new pharmacological targets and the exploration of a broader range of biological activities. The diverse biological activities observed in derivatives of similar scaffolds, such as naphthoquinones and hydrazones, suggest that derivatives of this compound could also exhibit a wide spectrum of effects. nih.govnih.govresearchgate.net

For instance, various natural and synthetic naphthoquinone derivatives have demonstrated antimicrobial, anti-inflammatory, neuroprotective, and cytotoxic activities. nih.gov Similarly, hydrazone derivatives have been shown to possess anticonvulsant, antidepressant, analgesic, anti-inflammatory, antiplatelet, antimalarial, antimicrobial, antimycobacterial, and antitumoral activities. nih.govresearchgate.net This broad range of activities in other heterocyclic compounds provides a strong rationale for investigating similar properties in novel derivatives of this compound. Future studies could employ techniques such as target-based screening against known disease-related proteins and phenotypic screening to identify new therapeutic applications.

Integration of Advanced Computational and Artificial Intelligence Approaches

The integration of computational and artificial intelligence (AI) methods is set to revolutionize the field of drug discovery, and this compound is no exception. nih.gov These advanced approaches can significantly accelerate the identification of promising drug candidates and optimize their properties. nih.gov Computational methods can be broadly categorized as structure-based, which require knowledge of the target and ligand structures, and ligand-based, which use information about known active and inactive ligands. nih.gov

In the context of this compound, computational tools can be used for:

Virtual Screening: To screen large libraries of virtual compounds based on the this compound scaffold against various biological targets.

QSAR (Quantitative Structure-Activity Relationship) Modeling: To predict the biological activity of new derivatives based on their chemical structure.

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Prediction: To assess the drug-like properties of potential candidates at an early stage, reducing the likelihood of late-stage failures.

AI and machine learning algorithms can further enhance these efforts by identifying complex patterns in large datasets, generating novel molecular structures with desired properties, and predicting reaction outcomes to guide synthetic efforts. nih.gov

Exploration of High-Throughput Screening and Combinatorial Chemistry for Derivative Libraries

High-throughput screening (HTS) and combinatorial chemistry are powerful tools for the rapid synthesis and evaluation of large libraries of compounds. nih.govnih.gov These techniques can be applied to the this compound scaffold to systematically explore the structure-activity relationships of its derivatives.

Combinatorial chemistry allows for the creation of large and diverse libraries of related compounds by systematically combining different chemical building blocks. Starting with the core this compound structure, various functional groups can be introduced at different positions to generate a wide array of derivatives.

High-throughput screening enables the rapid testing of these derivative libraries against a variety of biological targets or in cell-based assays. nih.govnih.gov This approach can quickly identify "hits"—compounds that exhibit a desired biological effect. thermofisher.comthermofisher.com These hits can then be further optimized to develop lead compounds with improved potency and selectivity. The use of focused screening libraries, which are designed based on computational predictions or knowledge of the target, can further increase the efficiency of the HTS process. thermofisher.com

Screening ApproachDescriptionPotential Application for this compound
Diversity-Based Screening Testing a wide variety of structurally different compounds to identify novel hits.Screening a diverse library of this compound derivatives against a panel of disease targets.
Focused Screening Using libraries of compounds designed to interact with a specific target or target family.Developing a library of derivatives with modifications predicted to enhance binding to a particular enzyme or receptor.
Fragment-Based Screening Screening smaller, low-complexity molecules ("fragments") to identify those that bind to a target, which are then optimized into more potent leads.Identifying fragment-sized derivatives of this compound that bind to a target of interest.

Research into Prodrug Strategies and Targeted Delivery Systems Based on the Core Scaffold

Prodrug strategies and targeted delivery systems are increasingly important in drug development for improving the pharmacokinetic properties and reducing the side effects of therapeutic agents. nih.govnih.govacs.org A prodrug is an inactive or less active form of a drug that is converted into the active form in the body. nih.gov This approach can be used to overcome challenges such as poor solubility, low bioavailability, and off-target toxicity. nih.govacs.org

For this compound, prodrug strategies could involve modifying the carboxylic acid group or other functional groups to enhance its absorption, distribution, metabolism, and excretion (ADMET) profile. nih.gov For example, ester-based prodrugs are a common strategy to improve the oral bioavailability of drugs. frontiersin.org

Targeted delivery systems aim to deliver a drug specifically to the site of action, thereby increasing its efficacy and minimizing its effects on healthy tissues. nih.gov This can be achieved by conjugating the drug to a targeting moiety, such as an antibody or a ligand that binds to a receptor that is overexpressed on diseased cells. The this compound scaffold could be incorporated into such systems, for example, as part of a polymer-drug conjugate. nih.gov

Q & A

Basic: What are the recommended synthetic routes for 2-Fluoro-6-methoxynicotinic acid, and what factors influence yield optimization?

Methodological Answer:
Synthesis of this compound (CAS 1211515-88-6) typically involves halogenation and functional group interconversion. A plausible route starts with nicotinic acid derivatives, where fluorination at the 2-position can be achieved via electrophilic substitution using fluorinating agents like Selectfluor®. The methoxy group at the 6-position may be introduced via nucleophilic aromatic substitution (SNAr) under basic conditions. Yield optimization depends on:

  • Reaction temperature : Higher temperatures (80–120°C) enhance SNAr kinetics but may promote side reactions.
  • Catalysts : Transition-metal catalysts (e.g., Pd for cross-coupling) improve regioselectivity in boronic acid coupling reactions, as seen in structurally similar compounds .
  • Protecting groups : Temporary protection of the carboxylic acid group (e.g., esterification) prevents unwanted side reactions during fluorination or methoxylation .

Basic: How can researchers characterize the purity and structural integrity of this compound using spectroscopic methods?

Methodological Answer:
Characterization should combine:

  • NMR spectroscopy :
    • ¹H NMR : Methoxy protons resonate at δ 3.8–4.0 ppm, while aromatic protons show splitting patterns influenced by fluorine (²J coupling ~10–15 Hz).
    • ¹⁹F NMR : A singlet near δ -110 to -120 ppm confirms the fluorine substituent.
  • Mass spectrometry (MS) : High-resolution MS (HRMS) verifies the molecular ion ([M+H]⁺ at m/z 186.04). Fragmentation patterns should align with loss of COOH or OCH₃ groups .
  • HPLC : Reverse-phase chromatography (C18 column, 0.1% TFA in water/acetonitrile) assesses purity (>95%) and detects impurities from incomplete reactions .

Advanced: What strategies address conflicting reactivity data in fluorinated nicotinic acid derivatives during functionalization?

Methodological Answer:
Contradictions in reactivity often arise from electronic effects. For example:

  • Electron-withdrawing fluorine at the 2-position deactivates the ring, slowing electrophilic substitutions.
  • Methoxy group at the 6-position donates electrons via resonance, activating specific positions.
    To resolve conflicts:
  • Competitive kinetic studies : Compare reaction rates of this compound with analogs (e.g., 6-Chloro-5-fluoronicotinic acid) to isolate substituent effects .
  • Solvent optimization : Polar aprotic solvents (DMF, DMSO) enhance solubility and stabilize transition states in SNAr reactions .

Advanced: How can computational chemistry predict the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:
Density Functional Theory (DFT) simulations can model:

  • Charge distribution : Fluorine’s electronegativity creates a partial positive charge at adjacent carbons, favoring nucleophilic attack.
  • Transition-state geometry : Compare activation energies for methoxy vs. other groups to predict regioselectivity.
  • Solvent effects : Continuum solvation models (e.g., COSMO) simulate how solvents stabilize intermediates. Studies on similar compounds (e.g., 6-(2-Fluorophenyl)nicotinic acid) validate computational predictions .

Basic: What are effective purification techniques for this compound post-synthesis?

Methodological Answer:
Purification strategies include:

  • Recrystallization : Use ethanol/water mixtures to exploit solubility differences. The carboxylic acid group enhances polarity, aiding crystallization .
  • Column chromatography : Silica gel with eluents like ethyl acetate/hexane (7:3) separates unreacted starting materials. Adjust pH to 2–3 (using dilute HCl) to protonate the acid and reduce tailing .

Advanced: How do the electronic effects of fluorine and methoxy groups influence the acid dissociation constant (pKa) of this compound?

Methodological Answer:
The pKa is modulated by:

  • Fluorine’s inductive effect : Withdraws electron density, lowering the pKa (increasing acidity).
  • Methoxy’s resonance effect : Donates electrons, opposing fluorine’s effect.
    Experimental determination via potentiometric titration in water/methanol (4:1) shows a predicted pKa ~2.5–3.0. Comparative data from 6-hydroxynicotinic acid (pKa ~4.8) and 6-Chloro-nicotinic acid (pKa ~2.9) highlight substituent impacts .

Notes on Evidence Utilization:

  • Synthesis and functionalization insights derived from analogs in .
  • Analytical methods informed by NMR/MS data in and purification protocols in .
  • Reactivity contradictions addressed using comparative studies from .

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